Solubility Enhancement via Hydrochloride Salt
The selection of the hydrochloride salt (CAS 1374651-47-4) directly addresses the poor aqueous solubility of the free base form, 2-amino-2-(2,4-difluorophenyl)acetic acid (CAS 240409-02-3). While the free base's low solubility can complicate the preparation of reproducible assay solutions and stock concentrations, the hydrochloride salt is specifically noted to have improved solubility in polar solvents such as water . This enhancement is a predictable outcome of salt formation with a strong acid, which promotes ionization and hydration in aqueous media. This property is not a general characteristic of all phenylglycine derivatives but is a specific, actionable advantage of this salt form for procurement in wet-lab research settings [1].
| Evidence Dimension | Aqueous Solubility and Handling |
|---|---|
| Target Compound Data | Hydrochloride salt form; reported to be soluble in polar solvents like water and methanol; recommended to be heated to 37°C and sonicated for dissolution [1]. |
| Comparator Or Baseline | Free base form (2-amino-2-(2,4-difluorophenyl)acetic acid, CAS 240409-02-3) which exhibits poor aqueous solubility [2]. |
| Quantified Difference | Qualitative improvement from 'poorly soluble' free base to 'soluble' hydrochloride salt in polar solvents. |
| Conditions | Solubility in aqueous and polar organic solvents at room temperature to 37°C. |
Why This Matters
This enhanced solubility simplifies experimental workflows and reduces the need for non-standard solvent systems, leading to more consistent and reproducible results.
- [1] GlpBio. (n.d.). 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride. Solubility and Handling Notes. Product Page. View Source
- [2] PubChem. (2026). Compound Summary for CID 2737050, 2-amino-2-(2,4-difluorophenyl)acetic Acid. National Center for Biotechnology Information. View Source
